Compound Description: OPC-8212 is a novel positive inotropic drug. It demonstrates potent cardiotonic activity by increasing left ventricular contractile force without significantly impacting heart rate. Research suggests it achieves this through a mechanism distinct from catecholamines and cardiac glycosides, potentially involving increased cyclic AMP levels in myocardial cells. [, , , ]
Relevance: OPC-8212 shares the core 3,4-dihydro-2(1H)-quinolinone structure with 4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. The key difference lies in the substitution at the 6-position of the quinolinone ring. While the target compound has a methyl group at the 6-position, OPC-8212 possesses a more complex 4-(3,4-dimethoxybenzoyl)-1-piperazinyl substituent. This difference in substitution patterns contributes to the distinct biological activities observed for each compound. [, ]
Compound Description: Both 34b and its mesylate salt, 34c, act as sigma receptor agonists. They exhibit antidepressant-like effects by reducing immobility time in the forced swimming test in mice, a characteristic shared with tricyclic antidepressants like imipramine. These compounds also demonstrate the ability to reduce sleeping time and recovery time from coma induced by cerebral concussion in mice. []
Relevance: These compounds share a close structural resemblance to 4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. Both feature a 3,4-dihydro-2(1H)-quinolinone core. The major differences lie in the substitutions: 34b and 34c possess a methoxy group at the 5-position and a 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl] substituent at the 1-position of the quinolinone ring, whereas the target compound has a 2-chlorophenyl group at the 4-position and a methyl group at the 6-position. Despite these differences, the shared core structure suggests a potential for overlapping pharmacological activities. []
Compound Description: OPC-14523 is a dual sigma and 5-HT1A receptor agonist. It demonstrates efficacy in improving both scopolamine-induced and age-associated memory impairments in rats. This activity is linked to its ability to enhance acetylcholine release in the hippocampus, likely through its action on sigma and 5-HT1A receptors. []
Relevance: Structurally, OPC-14523 is closely related to 4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. Both compounds share the core 3,4-dihydro-2(1H)-quinolinone structure. The key difference lies in the substituents. OPC-14523 possesses a methoxy group at the 5-position and a 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]- substituent at the 1-position, while the target compound has a 2-chlorophenyl group at the 4-position and a methyl group at the 6-position. This comparison highlights how subtle structural modifications within the same core scaffold can lead to distinct pharmacological profiles. []
Compound Description: Cilostazol is a phosphodiesterase type 3 (PDE III) inhibitor known for its cardioprotective properties. It exhibits the ability to reduce infarct size in rabbit hearts, likely through the activation of mitochondrial Ca2+-activated K+ channels. []
Relevance: Cilostazol, while also based on the 3,4-dihydro-2(1H)-quinolinone scaffold, differs significantly in its substitution pattern compared to 4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. Cilostazol has a bulky 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy] substituent at the 6-position, whereas the target compound has a 2-chlorophenyl group at the 4-position and a methyl group at the 6-position. This structural divergence likely contributes to the different pharmacological targets and actions of these two compounds. [, ]
Compound Description: D13 acts as a potent tubulin polymerization inhibitor, demonstrating significant anti-cancer activity. It exhibits the strongest inhibitory effect on the proliferation of the HeLa cell line with an IC50 value of 1.34 μM. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.